molecular formula C9H8FNO2 B054203 2-Fluoro-4,5-dimethoxybenzonitrile CAS No. 119396-88-2

2-Fluoro-4,5-dimethoxybenzonitrile

Cat. No.: B054203
CAS No.: 119396-88-2
M. Wt: 181.16 g/mol
InChI Key: QZKGCLSVCWWARO-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8FNO2 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethoxybenzonitrile typically involves the fluorination of 4,5-dimethoxybenzonitrile. One common method includes the reaction of 4,5-dimethoxybenzonitrile with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

2-Fluoro-4,5-dimethoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dimethoxybenzonitrile depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The methoxy groups may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

    4,5-Dimethoxybenzonitrile: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoro-4-methoxybenzonitrile: Contains only one methoxy group, leading to variations in its chemical behavior.

    2-Fluoro-5-methoxybenzonitrile: The position of the methoxy group is different, affecting its reactivity and applications.

Uniqueness: 2-Fluoro-4,5-dimethoxybenzonitrile is unique due to the presence of both fluorine and two methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-fluoro-4,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKGCLSVCWWARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378963
Record name 2-fluoro-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119396-88-2
Record name 2-Fluoro-4,5-dimethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119396-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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